
spectroscopic data for 2-(p-Tolylsulfonyl)ethanol
(NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-(p-Tolylsulfonyl)ethanol

Cat. No.: B1293852 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(p-
Tolylsulfonyl)ethanol

Introduction
In the landscape of modern drug development and materials science, the unambiguous

structural elucidation of chemical compounds is a cornerstone of innovation and regulatory

compliance. 2-(p-Tolylsulfonyl)ethanol (CAS No. 22381-54-0), a molecule incorporating both

a hydroxyl group and a sulfone moiety, serves as a versatile intermediate in organic synthesis.

[1] Its molecular structure, with a molecular formula of C₉H₁₂O₃S and a molecular weight of

200.25 g/mol , presents a clear and instructive case for the application of cornerstone

spectroscopic techniques.[2]

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-(p-Tolylsulfonyl)ethanol. Moving beyond a mere

presentation of data, we will delve into the causality behind experimental choices and the logic

of spectral interpretation, reflecting the rigorous approach required in contemporary research

environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Detailed Portrait
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NMR spectroscopy is arguably the most powerful tool for determining the precise structure of

an organic molecule in solution. By probing the magnetic properties of atomic nuclei—primarily

¹H and ¹³C—we can map the molecular framework, understand connectivity, and infer the

electronic environment of each atom.

Molecular Structure and Atom Labeling
To facilitate a clear discussion, the atoms in 2-(p-Tolylsulfonyl)ethanol are systematically

labeled. This labeling will be used consistently across our NMR analysis.

Caption: Labeled structure of 2-(p-Tolylsulfonyl)ethanol.

¹H NMR Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments and

their neighboring protons. For 2-(p-Tolylsulfonyl)ethanol, we anticipate five distinct signals

corresponding to the aromatic protons (AA'BB' system), the two methylene groups (α and β),

the methyl group, and the hydroxyl proton.

Table 1: ¹H NMR Spectroscopic Data for 2-(p-Tolylsulfonyl)ethanol
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Rationale

~7.8 Doublet 2H H-2, H-6

Protons ortho to

the electron-

withdrawing

sulfonyl group

are deshielded

and shifted

downfield.

~7.4 Doublet 2H H-3, H-5

Protons meta to

the sulfonyl

group are less

deshielded.

~4.0 Triplet 2H H-β

Adjacent to the

electronegative

oxygen atom,

causing a

downfield shift.

Split by the two

H-α protons.

~3.3 Triplet 2H H-α

Adjacent to the

strongly electron-

withdrawing

sulfonyl group.

Split by the two

H-β protons.

~2.4 Singlet 3H H-7 (Me)

Protons of the

methyl group on

the aromatic ring.

Variable Singlet (broad) 1H OH Chemical shift is

concentration

and solvent-

dependent; often

does not couple
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with adjacent

protons due to

rapid exchange.

[3]

Note: The exact chemical shifts are based on typical values and analysis of spectral data. The

aromatic region presents as a classic AA'BB' system due to the para-substitution.[4]

¹³C NMR Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Due to symmetry in the tolyl group, we expect to see seven distinct carbon signals.

Table 2: ¹³C NMR Spectroscopic Data for 2-(p-Tolylsulfonyl)ethanol
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Chemical Shift (δ) ppm Assignment Rationale

~145 C-4

Aromatic carbon bearing the

methyl group; quaternary

carbon.

~136 C-1

Aromatic carbon bearing the

sulfonyl group; quaternary

carbon, deshielded.

~130 C-3, C-5
Aromatic carbons meta to the

sulfonyl group.

~128 C-2, C-6
Aromatic carbons ortho to the

sulfonyl group.

~59 C-β

Carbon attached to the

hydroxyl group. The

electronegative oxygen causes

a significant downfield shift.[5]

[6]

~58 C-α

Carbon attached to the

sulfonyl group. The strong

electron-withdrawing effect

results in a downfield shift.

~22 C-7 (Me)
Methyl carbon, typically found

in the upfield region.

Note: Data interpreted from available spectra and typical chemical shift ranges. The spectrum

was recorded in Chloroform-d (CDCl₃).[7]

Experimental Protocol: NMR Data Acquisition
The choice of solvent and instrument parameters is critical for acquiring high-quality,

reproducible NMR data.
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Sample Preparation

Data Acquisition (400 MHz Spectrometer)

Data Processing

Weigh ~10-20 mg of
2-(p-tolylsulfonyl)ethanol

Dissolve in ~0.7 mL of
CDCl₃ containing 0.03% TMS

Transfer to a 5 mm
NMR tube

Insert sample and lock
on the deuterium signal of CDCl₃

Shim the magnetic field
to achieve homogeneity

Acquire ¹H spectrum (e.g., 16 scans)

Acquire ¹³C{¹H} spectrum (e.g., 1024 scans)

Apply Fourier Transform

Phase correct the spectra

Calibrate ¹H spectrum to TMS (0.00 ppm)
and ¹³C spectrum to CDCl₃ (77.16 ppm)

Integrate ¹H signals and pick peaks
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[C₉H₁₂O₃S]⁺·
m/z = 200

(Molecular Ion)

[CH₃C₆H₄SO₂]⁺
m/z = 155

(Tosyl Cation)

- ·CH₂CH₂OH

[C₇H₇]⁺
m/z = 91

(Tropylium Ion)

- SO₂

·CH₂CH₂OH
(Radical Loss)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [spectroscopic data for 2-(p-Tolylsulfonyl)ethanol (NMR,
IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293852#spectroscopic-data-for-2-p-tolylsulfonyl-
ethanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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